N'-Benzylidene-2-(3-methylphenoxy)acetohydrazide N'-Benzylidene-2-(3-methylphenoxy)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 94459-48-0
VCID: VC0389952
InChI: InChI=1S/C16H16N2O2/c1-13-6-5-9-15(10-13)20-12-16(19)18-17-11-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,18,19)/b17-11-
SMILES: CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CC=C2
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31g/mol

N'-Benzylidene-2-(3-methylphenoxy)acetohydrazide

CAS No.: 94459-48-0

Main Products

VCID: VC0389952

Molecular Formula: C16H16N2O2

Molecular Weight: 268.31g/mol

N'-Benzylidene-2-(3-methylphenoxy)acetohydrazide - 94459-48-0

CAS No. 94459-48-0
Product Name N'-Benzylidene-2-(3-methylphenoxy)acetohydrazide
Molecular Formula C16H16N2O2
Molecular Weight 268.31g/mol
IUPAC Name N-[(Z)-benzylideneamino]-2-(3-methylphenoxy)acetamide
Standard InChI InChI=1S/C16H16N2O2/c1-13-6-5-9-15(10-13)20-12-16(19)18-17-11-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,18,19)/b17-11-
Standard InChIKey HQEZYXSVKYFGGZ-BOPFTXTBSA-N
Isomeric SMILES CC1=CC(=CC=C1)OCC(=O)N/N=C\C2=CC=CC=C2
SMILES CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CC=C2
Canonical SMILES CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CC=C2
PubChem Compound 5404944
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator